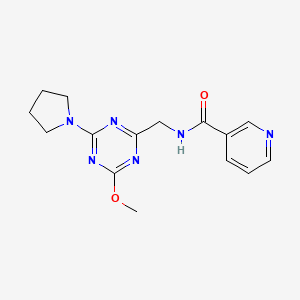![molecular formula C21H20FN3OS B2813029 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 2034310-44-4](/img/structure/B2813029.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, though complex, has garnered significant interest in scientific research for its potential applications across various fields, from chemistry and biology to medicine and industry. This compound boasts a unique structural framework that enables its multifaceted reactivity and utility.
準備方法
Synthetic Routes and Reaction Conditions The synthesis of this compound involves multiple steps, starting from basic organic molecules. Typically, the initial step is the formation of the 6,7-dihydrothieno[3,2-c]pyridine moiety, which is achieved through a series of cyclization reactions. The azetidine ring is then introduced through nucleophilic substitution reactions, while the 4-fluorophenyl-1H-pyrrole component is synthesized separately via condensation reactions involving fluorobenzene and pyrrole.
Industrial Production Methods In industrial settings, the synthesis of this compound is scaled up using continuous flow processes to ensure higher yields and efficiency. Catalysts and optimized reaction conditions, including temperature control and solvent selection, are crucial to maximizing the production output while maintaining purity.
化学反応の分析
Types of Reactions It Undergoes This compound undergoes several types of chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, facilitated by reagents such as halogens or organometallic compounds.
Common Reagents and Conditions Reagents like anhydrous solvents, bases, and acids are frequently used in these reactions. The conditions often require controlled temperatures, inert atmospheres, and prolonged reaction times to ensure complete transformations.
Major Products Formed from These Reactions The reactions yield various intermediates and final products that can serve as precursors for further functionalization or as active pharmaceutical ingredients.
科学的研究の応用
The compound's unique structure makes it a valuable candidate in several research domains:
Chemistry: Used in the development of novel organic synthesis methods and as a precursor for creating complex molecules.
Biology: Studied for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Applied in the manufacture of specialty chemicals, materials science, and as a catalyst in various industrial processes.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, modulating their activity and affecting downstream biological pathways. The azetidine and pyrrole moieties play a crucial role in these interactions, enabling the compound to fit into active sites and alter their function.
類似化合物との比較
Compared to other structurally related compounds, (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone stands out due to its unique combination of functional groups. Similar compounds like (3-(thienyl)pyrrolidine-1-yl)(4-fluorophenyl)methanone or (4-fluorophenyl)-(2,3-dihydrothieno[3,2-b]pyridin-5-yl)methanone exhibit different reactivity and biological profiles, emphasizing the distinct properties of this compound.
Feel free to let me know if there’s a specific part you’d like to delve deeper into.
特性
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c22-17-3-1-14(2-4-17)16-9-19(23-10-16)21(26)25-12-18(13-25)24-7-5-20-15(11-24)6-8-27-20/h1-4,6,8-10,18,23H,5,7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDHUXDJHDEBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2812947.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide](/img/structure/B2812948.png)
![5-[(3-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2812950.png)

![4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2812954.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2812955.png)




![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2812964.png)
![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl](/img/structure/B2812967.png)
![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)
